molecular formula C19H22N2O2 B147549 Didehydro praziquantel CAS No. 125273-86-1

Didehydro praziquantel

Cat. No. B147549
M. Wt: 310.4 g/mol
InChI Key: RAZNCTHEBQFYML-UHFFFAOYSA-N
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Description

Didehydro praziquantel is a derivative of praziquantel, which is an anthelmintic medication used to treat parasitic worm infections .


Synthesis Analysis

The synthesis of praziquantel and its derivatives has been a subject of research. Several approaches aim at reducing the time and cost of production, the toxicity, and experimental harsh conditions . A study also described the preparation of praziquantel using a flow-chemistry method .


Molecular Structure Analysis

The molecular structure of praziquantel and its derivatives has been studied using various techniques such as UV–vis spectroscopy, spectrofluorimetry, NMR spectroscopy, liquid chromatography-high-resolution mass spectrometry (LC-HRMS/MS), and molecular modeling . The molecular formula of Didehydro praziquantel is C19H22N2O2 .


Chemical Reactions Analysis

The metabolism of praziquantel involves various chemical reactions. Studies have evaluated praziquantel metabolism, categorizing publications into pharmacokinetics, drug–drug interactions, pharmacogenetics, and metabolite analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of praziquantel have been studied extensively. The molecular weight of Didehydro praziquantel is 310.4 g/mol . Research has also focused on the solid state of praziquantel, including anhydrous crystalline polymorphs, amorphous forms, and multicomponent systems .

Scientific Research Applications

1. Protoscolicidal Effect

Didehydro praziquantel, in the form of praziquantel, has shown a profound effect on the viability of protoscoleces in Echinococcus granulosus, causing severe damage to the parasite’s tegument. This indicates its potential clinical value as a scolicidal agent (Morris, Richards, & Chinnery, 1986).

2. Role in Hydatid Disease

Praziquantel's role in hydatid disease treatment remains undefined, but it has been found effective in preventing vesicular evolution of protoscoleces and inhibiting secondary cyst formation. Combined therapy with albendazole may reduce disease recurrence and intraperitoneal seeding of infection (Bygott & Chiodini, 2009).

3. Efficacy Against Cysticercosis and Hydatidosis

In experimental studies, praziquantel has been effective against cysticerci and infectious protoscoleces of various parasites, demonstrating its potential in controlling such infections (Thomas & Gönnert, 1978).

4. Broad-Spectrum Anthelmintic Applications

Praziquantel is widely recognized for its effectiveness against a range of trematode and cestode infections, establishing its value in the treatment of multiple parasitic diseases. However, its efficacy varies with different parasitic species (Chai, 2013).

5. Molecular Target of Action

The molecular target of praziquantel's action, particularly its role in affecting voltage-gated calcium channels, is a subject of ongoing research. This insight is critical for understanding its mode of action against parasites (Greenberg, 2005).

6. Immune Responses in Antischistosomal Treatment

Studies have investigated the immune responses triggered by praziquantel treatment in schistosomiasis, highlighting its impact on macrophage recruitment and other immune cells, which may contribute to its effectiveness (Panic, Ruf, & Keiser, 2017).

Future Directions

There is ongoing research into improving the delivery and efficacy of praziquantel. This includes the development of new drug delivery systems and the synthesis of praziquantel derivatives for a target-site directed screening . The Pediatric Praziquantel Consortium has started the process development of pure ®-praziquantel for human application .

properties

IUPAC Name

2-(cyclohexanecarbonyl)-6,7-dihydro-3H-pyrazino[2,1-a]isoquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c22-18-13-20(19(23)15-7-2-1-3-8-15)12-17-16-9-5-4-6-14(16)10-11-21(17)18/h4-6,9,12,15H,1-3,7-8,10-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAZNCTHEBQFYML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CC(=O)N3CCC4=CC=CC=C4C3=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Didehydro praziquantel

CAS RN

125273-86-1
Record name Didehydro praziquantel
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125273861
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DIDEHYDRO PRAZIQUANTEL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SWR6DIS4IU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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